1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl-ethanone moiety linked to an azepan ring at position 2. Its molecular formula is inferred as C₁₉H₂₁N₅OS₂ (based on structural analogs like the furan-2-yl variant in ) with a molecular weight of approximately 407.53 g/mol. The azepan ring (a seven-membered cyclic amine) contributes to steric bulk and lipophilicity, while the thiophene and triazole-pyridazine groups may enhance π-π interactions in biological targets. Limited direct pharmacological data are available, but related triazolo-pyridazine derivatives are explored as kinase inhibitors (e.g., c-Met inhibitors, ) .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c23-16(21-9-3-1-2-4-10-21)12-25-17-19-18-15-8-7-13(20-22(15)17)14-6-5-11-24-14/h5-8,11H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXFODNZGNRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazolopyridazine core: This might involve the cyclization of a suitable precursor such as a hydrazine derivative with a thiophene-containing aldehyde or ketone.
Introduction of the ethanone group: This could be achieved through a Friedel-Crafts acylation reaction.
Attachment of the azepane ring: This step might involve nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests it may exhibit significant biological activity, making it a candidate for drug development. The presence of the triazole and pyridazine rings often correlates with antimicrobial and antiviral properties. Research indicates that similar compounds have been effective against various pathogens, including bacteria and viruses.
Antimicrobial Activity
Studies have shown that compounds with thiophene and triazole groups possess broad-spectrum antimicrobial properties. For instance, derivatives of thiophene have been demonstrated to inhibit bacterial growth effectively. The specific application of 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one in this area remains to be fully explored but presents a promising avenue for research.
Antiviral Properties
Compounds similar to 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one have been studied for their potential efficacy against viral infections. The triazole moiety is known for its role in inhibiting viral replication processes. Further studies could elucidate the specific antiviral mechanisms of this compound.
Cancer Research
The structural characteristics of the compound suggest possible applications in oncology. Heterocyclic compounds are frequently investigated for their ability to interfere with cancer cell proliferation and induce apoptosis. The synthesis of derivatives could lead to the discovery of novel anticancer agents.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to the target molecule:
Case Study 1: Antimicrobial Activity
A study published in Molecules highlighted the synthesis of benzo[b]thiophen derivatives that showed significant antimicrobial activity against various bacterial strains. This research underscores the potential for similar derivatives of 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one to exhibit comparable effects .
Case Study 2: Antiviral Properties
Research on triazole derivatives has indicated their effectiveness in targeting viral polymerases, suggesting that similar compounds could be developed from 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one for antiviral applications .
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyridazine Core
Key analogs and their substituents are summarized below:
Key Observations :
- Thiophene vs. Furan : Thiophene’s sulfur atom increases hydrophobicity compared to furan’s oxygen, likely reducing aqueous solubility (e.g., furan analog: 46 µg/mL at pH 7.4 ).
- Aryl vs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The furan analog’s solubility (46 µg/mL) exceeds typical thresholds for oral bioavailability, whereas thiophene’s hydrophobicity may limit solubility .
- Metabolic Stability : Triazolo[4,3-b]pyridazine derivatives (e.g., PF-4254644 in ) are susceptible to metabolic degradation, a drawback compared to adamantyl-based compounds (), which exhibit enhanced stability due to rigid hydrocarbon frameworks .
Biological Activity
The compound 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and its molecular formula, which is . The presence of azepane and thiophene rings suggests potential interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of triazoles, particularly those containing sulfur, exhibit significant anticancer properties. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that compounds similar to the target molecule demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism often involves the disruption of cellular signaling pathways crucial for cancer cell survival .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiophene-containing compounds have been documented to possess antibacterial and antifungal properties. In vitro studies have shown that related compounds can inhibit the growth of gram-positive and gram-negative bacteria as well as fungi . For instance, the incorporation of thiophene into the molecular structure enhances the interaction with microbial enzymes, leading to increased efficacy against pathogens.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of sulfur in the molecule may contribute to its ability to modulate inflammatory responses. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various experimental models .
Study 1: Anticancer Activity
A recent study evaluated a series of triazole-thiophene derivatives for their anticancer activity. Among these, a compound structurally similar to 1-(azepan-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one exhibited IC50 values in the low micromolar range against MCF-7 cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Antimicrobial Activity
Another investigation focused on evaluating the antimicrobial efficacy of thiophene-based compounds against common bacterial strains. The results indicated that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
